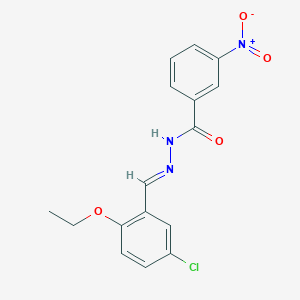![molecular formula C20H21Cl3N2O3S B298248 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B298248.png)
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the inhibition of several key enzymes involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, this compound is able to slow or stop the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a number of biochemical and physiological effects, including the inhibition of BTK, ITK, and JAK3 enzymes, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide for lab experiments is its ability to selectively target specific enzymes involved in cancer cell growth and proliferation. This makes it a valuable tool for studying the molecular mechanisms underlying cancer development and progression. However, one limitation of this compound is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation in some experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is the development of new cancer treatments based on this compound, either alone or in combination with other drugs. Another area of interest is the investigation of this compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the molecular mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
Synthesis Methods
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dichlorobenzylamine with 2-bromoethyl benzenesulfonate to form 3,4-dichlorobenzyl 2-benzenesulfonylethylamine. This intermediate compound is then reacted with piperidine-2,6-dione to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.
Scientific Research Applications
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer treatments.
properties
Product Name |
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C20H21Cl3N2O3S |
Molecular Weight |
475.8 g/mol |
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-16-5-7-17(8-6-16)29(27,28)25(13-15-4-9-18(22)19(23)12-15)14-20(26)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2 |
InChI Key |
BHACMNPHQXQMHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)
![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)